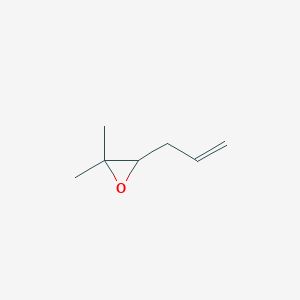
2-(2-Propenyl)-3,3-dimethyloxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Propenyl)-3,3-dimethyloxirane, also known as PDMO, is a chemical compound that has gained significant attention in the field of scientific research. PDMO is a type of epoxide, which is a highly reactive molecule that contains an oxygen atom in a three-membered ring. In recent years, PDMO has been extensively studied due to its potential applications in various fields, including material science, organic chemistry, and biochemistry.
作用机制
The mechanism of action of 2-(2-Propenyl)-3,3-dimethyloxirane is based on its ability to react with nucleophiles, such as amino acids in proteins and DNA bases, to form covalent adducts. This reaction can result in the inhibition of various enzymes, including cytochrome P450 enzymes, which play a critical role in drug metabolism. Additionally, 2-(2-Propenyl)-3,3-dimethyloxirane has been shown to induce DNA damage, which can lead to cell death.
Biochemical and Physiological Effects:
2-(2-Propenyl)-3,3-dimethyloxirane has been shown to have various biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes, the induction of DNA damage, and the modulation of cellular signaling pathways. 2-(2-Propenyl)-3,3-dimethyloxirane has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
实验室实验的优点和局限性
One of the advantages of using 2-(2-Propenyl)-3,3-dimethyloxirane in lab experiments is its high reactivity, which allows for the efficient synthesis of various compounds. Additionally, 2-(2-Propenyl)-3,3-dimethyloxirane is relatively stable and can be easily stored and transported. However, one of the limitations of using 2-(2-Propenyl)-3,3-dimethyloxirane is its potential toxicity, which can pose a risk to researchers and experimental subjects.
未来方向
There are several future directions for the study of 2-(2-Propenyl)-3,3-dimethyloxirane, including the development of new synthetic methods, the investigation of its potential as a drug candidate, and the exploration of its biological effects in various cell types and organisms. Additionally, the study of 2-(2-Propenyl)-3,3-dimethyloxirane in combination with other compounds may lead to the development of new materials and drugs with enhanced properties and efficacy.
Conclusion:
In conclusion, 2-(2-Propenyl)-3,3-dimethyloxirane is a highly reactive epoxide that has gained significant attention in the field of scientific research. Its potential applications in various fields, including material science, organic chemistry, and biochemistry, make it a promising candidate for the development of new materials and drugs. However, further studies are needed to fully understand its biological effects and potential toxicity.
合成方法
The synthesis of 2-(2-Propenyl)-3,3-dimethyloxirane can be achieved using various methods, including the epoxidation of allylic alcohols and the reaction of allyl halides with peroxides. One of the most commonly used methods for synthesizing 2-(2-Propenyl)-3,3-dimethyloxirane is the epoxidation of allylic alcohols using hydrogen peroxide and a catalytic amount of a transition metal complex. This method is preferred because it is simple, efficient, and produces high yields of 2-(2-Propenyl)-3,3-dimethyloxirane.
科学研究应用
2-(2-Propenyl)-3,3-dimethyloxirane has been extensively studied for its potential applications in various scientific research fields. In material science, 2-(2-Propenyl)-3,3-dimethyloxirane has been used as a monomer for the synthesis of various polymers, including epoxy resins, polyesters, and polyurethanes. In organic chemistry, 2-(2-Propenyl)-3,3-dimethyloxirane has been used as a reagent for the synthesis of various organic compounds, including alcohols, ketones, and carboxylic acids. In biochemistry, 2-(2-Propenyl)-3,3-dimethyloxirane has been studied for its potential as a selective inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism.
属性
CAS 编号 |
118555-08-1 |
|---|---|
分子式 |
C7H12O |
分子量 |
112.17 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-prop-2-enyloxirane |
InChI |
InChI=1S/C7H12O/c1-4-5-6-7(2,3)8-6/h4,6H,1,5H2,2-3H3 |
InChI 键 |
BESLJVSRALWQCH-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CC=C)C |
规范 SMILES |
CC1(C(O1)CC=C)C |
同义词 |
Oxirane, 2,2-dimethyl-3-(2-propenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



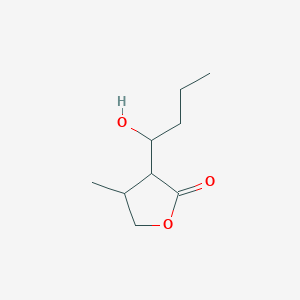
![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)

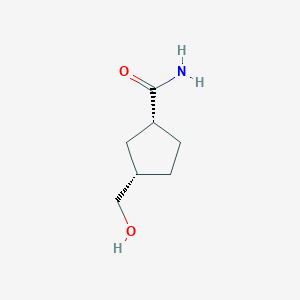

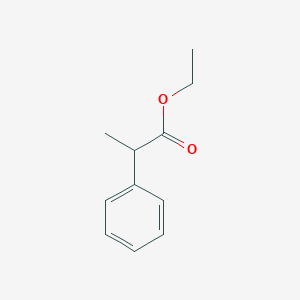
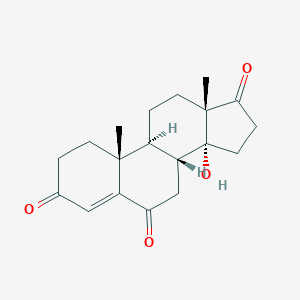
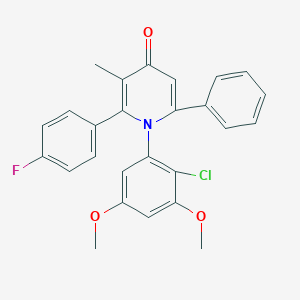
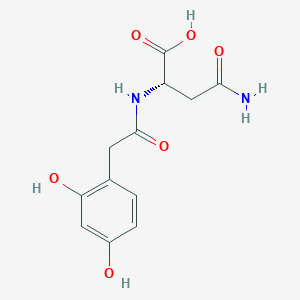
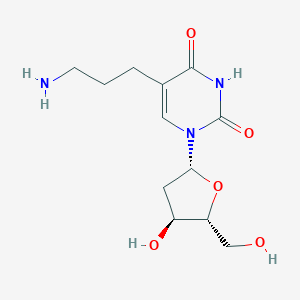
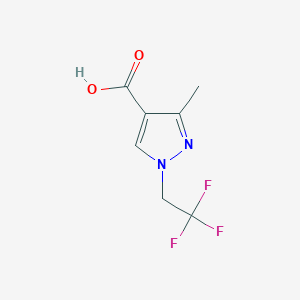
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)
